molecular formula C10H9NO6 B14670006 4-Nitrobenzene-1,2-diyl diacetate CAS No. 36383-33-2

4-Nitrobenzene-1,2-diyl diacetate

Cat. No.: B14670006
CAS No.: 36383-33-2
M. Wt: 239.18 g/mol
InChI Key: NLAIMNFOYOGBPN-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1,2-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzene-1,2-diyl diacetate typically involves the acetylation of 4-nitrocatechol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzene-1,2-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Nitrobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate groups can also participate in hydrolysis reactions, releasing acetic acid and forming phenolic derivatives .

Properties

CAS No.

36383-33-2

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(2-acetyloxy-4-nitrophenyl) acetate

InChI

InChI=1S/C10H9NO6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3

InChI Key

NLAIMNFOYOGBPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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